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molecular formula C13H14N2O3 B8475432 Methyl 4-(imidazol-1-ylmethyl)-3-methoxybenzoate

Methyl 4-(imidazol-1-ylmethyl)-3-methoxybenzoate

Cat. No. B8475432
M. Wt: 246.26 g/mol
InChI Key: LSBAAYSUFOIFES-UHFFFAOYSA-N
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Patent
US07326791B2

Procedure details

0.39 g (5.8 mmol) of imidazole are dissolved in 50 mL of tetrahydrofuran and, after the addition of 305.6 mg (6.4 mmol) of sodium hydride (50% in oil), stirred for 10 minutes at ambient temperature. Then 1.5 g (5.8 mmol) of methyl 4-(bromomethyl)-3-methoxybenzoate are added and the mixture is stirred for a further 16 hours. The solvent is distilled off, decomposed with water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated by evaporation. Yield: 1.4 g (99%); C13H14N2O3 (246.268); mass spectrum: (M+H)+=247
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
305.6 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].Br[CH2:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=1[O:20][CH3:21]>O1CCCC1>[N:1]1([CH2:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[O:20][CH3:21])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
305.6 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC1=C(C=C(C(=O)OC)C=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N1(C=NC=C1)CC1=C(C=C(C(=O)OC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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